molecular formula C19H21N3O3S B2464182 N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)cinnamamide CAS No. 1005952-98-6

N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)cinnamamide

Cat. No.: B2464182
CAS No.: 1005952-98-6
M. Wt: 371.46
InChI Key: UQSMAFMRRDLWOQ-CMDGGOBGSA-N
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Description

“N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)cinnamamide” is a chemical compound. It contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthetic Chemistry and Molecular Design

A significant application of compounds related to "N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)cinnamamide" is in the realm of synthetic chemistry, where such molecules are used as building blocks for more complex structures. For instance, the synthesis of oxazolidines, thiazolidines, and tetrahydro-pyrrolo[1,2-c]oxazole or thiazole diones from β-hydroxy- or β-mercapto-α-amino acid esters demonstrates the versatility of thiazole derivatives in constructing biologically relevant molecules (Badr et al., 1981). These synthetic methodologies offer pathways to new drugs and materials with potential applications in various fields.

Antimicrobial Activities

The search for new antimicrobial agents has led to the exploration of thiazole derivatives, such as "this compound," for their potential use in combating microbial infections. A study involving dibenzofuran, dibenzothiophene, and N-methyl carbazole tethered 2-aminothiazoles and their cinnamamide analogs revealed potent inhibitors against Mycobacterium tuberculosis, highlighting the antimicrobial potential of thiazole derivatives (Surineni et al., 2018). These findings underscore the importance of thiazole compounds in the development of new antimicrobial therapies.

Molecular Interactions and Biological Activities

Research into the interactions and biological activities of thiazole derivatives has unveiled their potential in drug discovery and development. For example, the diastereoselective synthesis of highly substituted amino- and pyrrolidino-tetrahydrofurans showcases the application of thiazole derivatives as lead-like molecular scaffolds in medicinal chemistry (Wales et al., 2018). Such scaffolds are crucial for the design of new compounds with specific biological activities, offering a pathway to innovative therapeutic agents.

Properties

IUPAC Name

(E)-N-[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-17(9-8-14-5-2-1-3-6-14)22-19-21-15(13-26-19)11-18(24)20-12-16-7-4-10-25-16/h1-3,5-6,8-9,13,16H,4,7,10-12H2,(H,20,24)(H,21,22,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSMAFMRRDLWOQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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